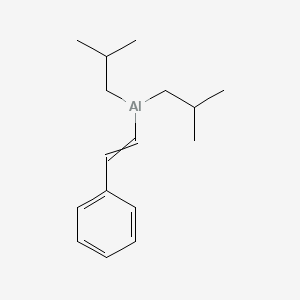
Bis(2-methylpropyl)(2-phenylethenyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl)(2-phenylethenyl)alumane is an organoaluminum compound with the molecular formula C16H25Al. This compound is characterized by the presence of aluminum bonded to two 2-methylpropyl groups and one 2-phenylethenyl group. Organoaluminum compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl)(2-phenylethenyl)alumane typically involves the reaction of aluminum alkyls with alkenes or alkynes. One common method is the reaction of diisobutylaluminum hydride with styrene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the sensitive aluminum compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylpropyl)(2-phenylethenyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The aluminum atom can be substituted by other groups, leading to the formation of new organoaluminum compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Hydrogen gas or hydride donors such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds or other organometallic reagents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aluminum oxides, while substitution reactions can produce a variety of new organoaluminum compounds.
Applications De Recherche Scientifique
Bis(2-methylpropyl)(2-phenylethenyl)alumane has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Bis(2-methylpropyl)(2-phenylethenyl)alumane exerts its effects involves the interaction of the aluminum atom with various molecular targets. The aluminum center can coordinate with electron-rich sites on other molecules, facilitating reactions such as polymerization and catalysis. The specific pathways involved depend on the nature of the reaction and the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triisobutylaluminum: Another organoaluminum compound with similar reactivity but different substituents.
Diethylaluminum chloride: Used in similar applications but has different physical and chemical properties.
Methylaluminoxane: Commonly used as a co-catalyst in polymerization reactions.
Uniqueness
Bis(2-methylpropyl)(2-phenylethenyl)alumane is unique due to the presence of both 2-methylpropyl and 2-phenylethenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specialized applications where other organoaluminum compounds may not be as effective.
Propriétés
Numéro CAS |
67826-86-2 |
|---|---|
Formule moléculaire |
C16H25Al |
Poids moléculaire |
244.35 g/mol |
Nom IUPAC |
bis(2-methylpropyl)-(2-phenylethenyl)alumane |
InChI |
InChI=1S/C8H7.2C4H9.Al/c1-2-8-6-4-3-5-7-8;2*1-4(2)3;/h1-7H;2*4H,1H2,2-3H3; |
Clé InChI |
CTUWDFLLNMLEMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Al](CC(C)C)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)

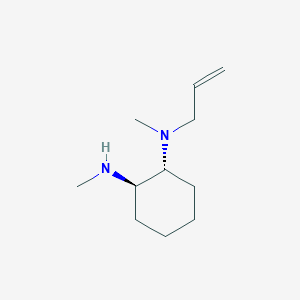
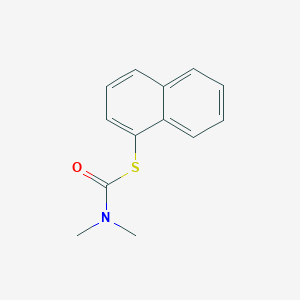
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
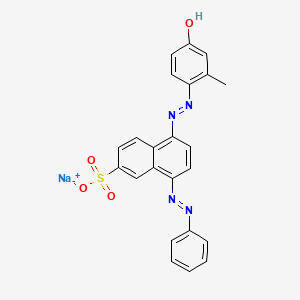

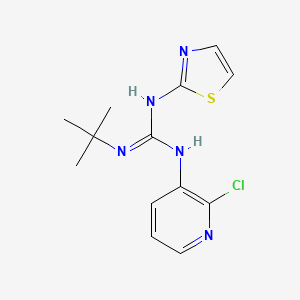
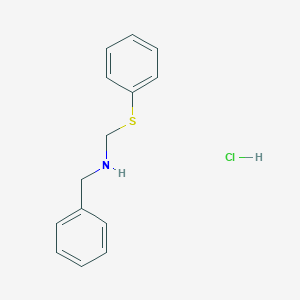

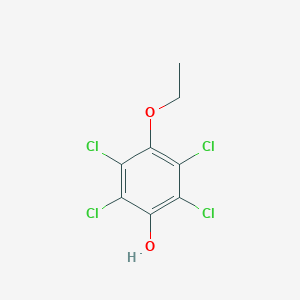
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
